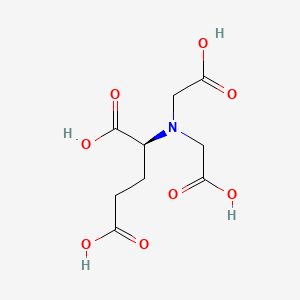

N,N-Bis(carboxymethyl)-L-glutamic acid

Description

Overview of Aminopolycarboxylate Chelating Agents in Contemporary Research

Aminopolycarboxylate (APCA) chelating agents are a class of compounds characterized by their ability to form stable, water-soluble complexes with metal ions. nih.gov This property makes them invaluable in a multitude of industrial, agricultural, and domestic applications where the control of metal ion activity is crucial. nbinno.comresearchgate.net In academic research, APCAs are extensively studied for their influence on metal bioavailability, mobility, and reactivity in environmental systems. nih.govamazonaws.com

Historical Development and Emergence of GLDA as a Green Chemistry Alternative

The development of GLDA is a direct result of the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. GLDA is synthesized from L-glutamic acid, a natural and renewable amino acid, positioning it as a sustainable alternative to petroleum-based chelants. nbinno.comyuanlianchem.com

Its emergence addresses the key shortcomings of its predecessors, particularly EDTA and Nitrilotriacetic acid (NTA). nbinno.com While effective, these traditional agents have faced scrutiny for their poor biodegradability and potential environmental risks. nbinno.com GLDA was developed to provide strong chelating power across a wide pH range while being readily biodegradable. nbinno.comyuanlianchem.com The L-isomer of GLDA is easily biodegraded, unlike its D-isomer, making the stereospecific synthesis from natural L-glutamic acid crucial for its green credentials. yuanlianchem.com Various synthesis methods have been developed to produce GLDA efficiently, with some patented processes aiming to reduce the use of highly toxic reagents like hydrogen cyanide, further enhancing its standing as a green chemical. google.compatsnap.com

Scope and Objectives of Academic Inquiry into GLDA Research

Academic research on GLDA is multifaceted, aiming to thoroughly characterize its properties and evaluate its performance as a sustainable chelating agent. The primary objectives of this inquiry can be summarized as follows:

Characterization of Chelation Chemistry: A core objective is to investigate the complexation of GLDA with various di- and trivalent metal ions. researchgate.net This includes determining the stability constants of these complexes and understanding the structural and thermodynamic factors that govern its binding selectivity. researchgate.netnih.gov Studies compare its chelation efficiency for ions like Ca²⁺ and Fe²⁺ against traditional agents like HEDTA under different pH and temperature conditions. nih.gov

Evaluation of Performance in Applied Contexts: Research aims to assess the efficacy of GLDA in practical applications. This includes its use in agriculture to enhance micronutrient uptake by plants, in cleaning formulations to improve detergency in hard water, and in industrial processes like oilfield stimulation. researchgate.netmdpi.comresearchgate.net

Biodegradability and Environmental Fate: A critical area of investigation is the biodegradability of GLDA and its metal complexes. mdpi.com The objective is to confirm its low environmental persistence and understand its degradation pathways, ensuring it breaks down into benign substances. yuanlianchem.comyuanlianchem.com

Comparative Analysis: Academic studies frequently conduct comparative analyses of GLDA against traditional chelants like EDTA and other biodegradable alternatives. The goal is to benchmark its performance in terms of chelation strength, operational range (pH and temperature), and cost-effectiveness to establish its viability as a replacement. yuanlianchem.comnih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉NNa₄O₈ | scbt.com |

| Molecular Weight | 351.13 g/mol | scbt.com |

| Appearance | Light yellow to yellow clear liquid (for aqueous solution) | tcichemicals.com |

| Water Solubility | 650 g/L at 21°C | |

| IUPAC Name | tetrasodium; (2S)-2-[bis(carboxylatomethyl)amino]pentanedioate |

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO8 |

|---|---|

Molecular Weight |

263.20 g/mol |

IUPAC Name |

(2S)-2-[bis(carboxymethyl)amino]pentanedioic acid |

InChI |

InChI=1S/C9H13NO8/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)/t5-/m0/s1 |

InChI Key |

VCVKIIDXVWEWSZ-YFKPBYRVSA-N |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N(CC(=O)O)CC(=O)O |

physical_description |

Liquid |

Origin of Product |

United States |

Synthesis and Sustainable Production Methodologies for N,n Bis Carboxymethyl L Glutamic Acid

Bio-based Synthesis Routes from Renewable Sources

The foundation of GLDA's favorable environmental profile lies in its synthesis from L-glutamic acid, a naturally occurring amino acid. nbinno.comgenhyalskincare.com This bio-based origin ensures that a significant portion of the carbon in the GLDA molecule is derived from renewable sources. healthchems.comnouryon.com The use of a natural amino acid precursor also contributes to its high biodegradability, as microorganisms can readily recognize and metabolize the molecule. healthchems.comnouryon.com

Precursors Derived from Fermentation Processes (e.g., Monosodium Glutamate from Corn Molasses)

The primary precursor for GLDA production is Monosodium Glutamate (MSG), the sodium salt of L-glutamic acid. nouryon.com MSG is produced on a large industrial scale through a well-established fermentation process that utilizes renewable carbohydrate sources. weebly.comajinomoto.com This method replaced earlier, less efficient chemical synthesis and extraction processes. nih.gov

The fermentation process typically involves the following stages:

Raw Material Preparation : A variety of renewable feedstocks can be used, with the choice often depending on regional availability. Common sources include corn starch, sugar cane, sugar beets, and molasses. weebly.comajinomoto.com These materials are processed to make the sugars accessible for fermentation. For example, corn is milled to produce corn starch. aji-no-riki.com.my

Saccharification : The prepared starch or molasses is converted into glucose through enzymatic action. slideshare.net

Fermentation : The glucose-rich medium is sterilized and then inoculated with a specific strain of bacteria, most commonly Corynebacterium glutamicum. weebly.com These microorganisms consume the sugar and other nutrients in the fermentation broth and excrete L-glutamic acid. ajinomoto.comslideshare.net

Crystallization and Conversion : The fermentation broth is acidified, causing the L-glutamic acid to crystallize. slideshare.net The resulting glutamic acid crystals are then separated, purified, and neutralized to produce MSG. weebly.comajinomoto.com

This bio-based production of the key precursor is a cornerstone of GLDA's classification as a green chelating agent.

| Precursor Source | Type of Feedstock | Key Organism |

| Corn | Starch | Corynebacterium glutamicum |

| Sugar Cane / Beets | Molasses / Sugar | Corynebacterium glutamicum |

| Cassava | Starch | Corynebacterium glutamicum |

Integration of Green Chemistry Principles in GLDA Production

The production of GLDA from L-glutamic acid incorporates several principles of green chemistry, aiming to create a more sustainable and environmentally benign product and process. yale.edunih.gov

Use of Renewable Feedstocks : As detailed above, GLDA is derived from L-glutamic acid produced via fermentation of renewable plant-based materials like corn and sugarcane. nouryon.com This aligns directly with the principle of utilizing renewable rather than depleting raw materials.

Design for Degradation : A primary advantage of GLDA is its ready biodegradability. nbinno.com Unlike traditional chelating agents like Ethylenediaminetetraacetic acid (EDTA), which are persistent in the environment, GLDA is designed to break down into harmless substances after its use, minimizing its ecological footprint. nbinno.comnouryon.com

Waste Prevention : The high solubility of GLDA across a wide pH range allows for the production of highly concentrated liquid formulations. nouryon.com This reduces the amount of water transported, which in turn leads to less packaging material and lower energy consumption for transportation, contributing to waste prevention at multiple stages of the product lifecycle. nouryon.com

| Green Chemistry Principle | Application in GLDA Production |

| Use of Renewable Feedstocks | L-glutamic acid precursor is produced by fermenting renewable sources like corn and sugar cane. nouryon.com |

| Design for Degradation | The molecular structure, based on a natural amino acid, ensures GLDA is readily biodegradable. nbinno.comnouryon.com |

| Less Hazardous Syntheses | Patented processes aim to replace highly toxic reagents like HCN with safer alternatives. google.com |

| Waste Prevention | High solubility allows for concentrated products, reducing packaging and transport-related waste. nouryon.com |

Optimization of Synthetic Pathways for Research-Oriented Applications and Scalability

The synthesis of GLDA and its derivatives is continuously optimized to improve efficiency, yield, and cost-effectiveness for large-scale industrial production, as well as to create novel structures for specific research applications.

The core chemical reaction is the N-alkylation of L-glutamic acid with two equivalents of a carboxymethylating agent, such as chloroacetic acid, under alkaline conditions. google.com Optimization strategies focus on reaction conditions, catalysts, and process design. One patented "one-pot" synthesis method uses an inorganic base as an acid-binding agent, which simplifies the production equipment and process, making it more efficient and scalable by eliminating the need for a separate decolorization step. google.com Another approach employs zinc chloride as a catalyst for the hydrolysis of an intermediate, which is reported to provide gentler reaction conditions and a higher yield. google.com

For research-oriented applications, synthetic pathways are adapted to produce specific, often more complex, derivatives of glutamic acid. This requires precise control over the reaction to ensure the desired product is formed. Strategies include:

Stepwise Functionalization : To create ligands with different functional groups attached to the nitrogen atom, a stepwise approach is used rather than reacting glutamic acid with two identical groups at once. worktribe.com

Use of Protecting Groups : To prevent unwanted side reactions, such as the formation of cyclic byproducts, chemists employ protecting groups (e.g., t-butyl esters) to temporarily block reactive sites on the glutamic acid backbone. worktribe.com These groups are removed after the desired modifications have been made.

Optimizing for scalability involves addressing challenges such as maintaining consistent product quality, managing reaction heat, ensuring efficient mixing, and minimizing costs. numberanalytics.com Techniques like continuous flow synthesis and the implementation of real-time process controls are key strategies for enhancing the scalability of chemical production from the laboratory to an industrial scale. numberanalytics.com The development of robust, high-yield, one-pot syntheses is particularly crucial for ensuring that GLDA can be produced economically at a large scale. google.com

Metal Chelation and Complexation Chemistry of N,n Bis Carboxymethyl L Glutamic Acid

Fundamental Principles of GLDA-Metal Ion Interactions

The interaction between GLDA and metal ions is governed by the principles of coordination chemistry, where the GLDA molecule acts as a ligand, donating electron pairs to a central metal ion.

GLDA is characterized as a pentadentate ligand, meaning it has five donor atoms that can bind to a central metal ion. researchgate.net These donor atoms are the nitrogen atom of the amino group and the oxygen atoms from the four carboxylate groups. acs.org This multidentate nature allows GLDA to form multiple coordinate bonds with a single metal ion, resulting in a stable chelate structure. researchgate.netwikipedia.org The formation of these ring-like structures, known as the chelate effect, significantly enhances the stability of the metal-GLDA complex compared to complexes formed with monodentate ligands. nih.gov The specific coordination geometry adopted by the metal-GLDA complex can vary depending on the size and electronic configuration of the metal ion.

Thermodynamic Characterization of Metal-GLDA Complexes

The stability and formation of metal-GLDA complexes can be quantitatively described by thermodynamic parameters such as protonation constants, formation constants, and their associated enthalpy changes.

The protonation of GLDA involves the sequential addition of protons to its basic sites, primarily the nitrogen atom and the carboxylate groups. These equilibria are characterized by protonation constants (log Kᵢᴴ). Potentiometric studies have been employed to determine these constants at various conditions. acs.orgnih.gov The first protonation constant, which is the highest, corresponds to the protonation of the nitrogen atom, while the subsequent three constants relate to the carboxylate groups. acs.orgresearchgate.net

The enthalpy changes (ΔH) associated with these protonation steps provide insight into the nature of the bonding. For instance, the enthalpy change for the first protonation of GLDA has been determined, and it is a key parameter in understanding the temperature dependence of this equilibrium. nih.gov

| Protonation Step | log K⁰ | ΔH⁰ (kJ/mol) |

|---|---|---|

| log K₁ᴴ | 10.558 ± 0.028 researchgate.net | -11.6 ± 1.4 nih.gov |

| log K₂ᴴ | 5.348 ± 0.011 researchgate.net | - |

| log K₃ᴴ | 3.088 ± 0.015 researchgate.net | - |

| log K₄ᴴ | 1.918 ± 0.009 researchgate.net | - |

The stability of metal-GLDA complexes is quantified by their formation constants (log K or log β). Higher values indicate greater stability. GLDA forms stable complexes with a range of divalent and trivalent metal ions. The complexing ability of GLDA has been studied for several metal ions, revealing its effectiveness as a chelating agent. researchgate.netnih.gov For example, the formation constants for Ca²⁺ and Mg²⁺ complexes at infinite dilution have been determined to be significant. acs.orgresearchgate.net Studies have also reported the formation of various complex species with Cd²⁺, including protonated and binuclear complexes. researchgate.net The interaction with molybdenum(VI) has been shown to form a 1:1 species, MoO₃GLDA⁴⁻. researchgate.net

| Metal Ion | Complex Species | log K⁰ or log β⁰ |

|---|---|---|

| Ca²⁺ | CaL²⁻ | 8.181 ± 0.024 acs.orgresearchgate.net |

| Mg²⁺ | MgL²⁻ | 7.263 ± 0.028 acs.orgresearchgate.net |

| Cd²⁺ | CdL²⁻ | 12.68 researchgate.net |

| CdHL⁻ | 17.61 researchgate.net | |

| CdH₂L⁰(aq) | 20.76 researchgate.net | |

| Cd₂L⁰(aq) | 17.52 researchgate.net | |

| Cd(OH)L³⁻ | 1.77 researchgate.net | |

| Mo(VI) | MoO₃GLDA⁴⁻ | - |

| Fe³⁺ | - | - |

The thermodynamic parameters of GLDA complexation are influenced by the ionic strength and the nature of the background electrolyte. acs.orgresearchgate.net As ionic strength increases, the activity of the ions in solution changes, which in turn affects the equilibrium constants. Studies have shown that the protonation constants of GLDA vary in different ionic media, such as NaCl, KCl, and tetraalkylammonium salts. nih.govresearchgate.net This effect is attributed to the formation of weak complexes between GLDA and the cations of the supporting electrolyte. acs.orgresearchgate.net For instance, GLDA shows a greater tendency to interact with Na⁺ than with K⁺ or (CH₃)₄N⁺. researchgate.net The dependence of the formation constants on ionic strength can be modeled using equations such as the Debye-Hückel or Specific Ion Interaction Theory (SIT) models. researchgate.net

Temperature is another critical factor that influences the thermodynamics of metal-GLDA complexation. The effect of temperature on the stability of complexes is related to the enthalpy of complexation (ΔH). According to the van't Hoff equation, the stability constant will increase with temperature for endothermic reactions (positive ΔH) and decrease for exothermic reactions (negative ΔH). Calorimetric studies are essential to directly measure the enthalpy changes associated with complex formation, providing a complete thermodynamic profile of the system. While specific data on the temperature effects for a wide range of GLDA complexes is an area of ongoing research, the principles of thermodynamics dictate that temperature will shift the equilibrium of complex formation. rsc.org

Environmental Fate and Biodegradation Research of N,n Bis Carboxymethyl L Glutamic Acid

Biodegradation Pathways and Mechanisms

The environmental persistence and ultimate fate of GLDA are largely dictated by its susceptibility to microbial degradation. Extensive research has elucidated the pathways, key microbial players, and adaptive mechanisms involved in its breakdown.

Rates and Extent of Degradation in Diverse Aquatic Environments (e.g., OECD Screening Tests)

Standardized testing, following Organisation for Economic Co-operation and Development (OECD) guidelines, has been crucial in characterizing the biodegradability of GLDA. Initial studies using OECD 301B Ready Biodegradation Tests with inocula from wastewater treatment plants (WWTPs) in the United States showed that GLDA exhibited poor biodegradation. nih.gov However, this initial recalcitrance was found to be a temporary phase.

Subsequent investigations using OECD 303A Activated Sludge Simulation studies painted a more nuanced picture. These studies demonstrated that with a sufficient acclimation period of 40-50 days and a solids retention time (SRT) greater than 15 days, significant biodegradation of over 80% dissolved organic carbon (DOC) removal could be achieved. nih.govacs.org This highlights the importance of allowing microbial communities time to adapt to this novel carbon source.

Further confirming its biodegradability, L-GLDA passed OECD 301D Ready Biodegradation Tests using activated sludge and surface water from the Rhine River in The Netherlands. researchgate.net An OECD 303A test with materials from a Dutch WWTP showed extensive removal of L-GLDA (>90%) after a relatively short lag phase of 11 days. researchgate.net

A significant field study monitored the ready biodegradability of L-GLDA in various U.S. WWTPs following its market introduction in automatic dishwashing detergents. nih.gov Initially, all sludge samples showed limited degradation ability. However, as the market introduction progressed, a marked increase in both the rate and extent of degradation was observed. Within 22 months, L-GLDA was classified as readily biodegradable using inocula from 12 different WWTPs. nih.gov A follow-up OECD 303A study conducted 18 months after the market launch confirmed this adaptation, showing sustained carbon removal of over 94% after a 29-day acclimation period. nih.govacs.org

Table 1: Summary of GLDA Biodegradation in OECD Screening Tests

| Test Type | Inoculum Source | Initial Result | Adapted Result | Reference |

|---|---|---|---|---|

| OECD 301B | U.S. WWTPs | Poor biodegradation | Readily biodegradable (after 22 months of market exposure) | nih.gov |

| OECD 303A | U.S. WWTPs | >80% DOC removal after 40-50 day lag | >94% carbon removal after 29-day acclimation | nih.govacs.org |

| OECD 301D | Netherlands WWTP & Rhine River | Readily biodegradable | - | researchgate.net |

| OECD 303A | Netherlands WWTP | >90% removal after 11-day lag | - | researchgate.net |

Identification of Microbial Strains Capable of GLDA Degradation (e.g., Rhizobium radiobacter)

The breakdown of GLDA in the environment is not a random process but is carried out by specific microorganisms. Researchers have successfully isolated and identified bacteria capable of utilizing GLDA as a sole source of carbon, nitrogen, and energy. researchgate.net

One such key organism is an aerobic bacterium identified as a Rhizobium radiobacter species. researchgate.net This bacterium, a common soil-dwelling, gram-negative organism, was isolated from activated sludge. researchgate.netbspp.org.uk Besides GLDA, this strain was also found to utilize nitrilotriacetate (NTA) and other proposed intermediates in the GLDA metabolic pathway, such as glyoxylate (B1226380) and L-glutamate. researchgate.net

Elucidation of Main Metabolites During Biodegradation (e.g., N-carboxymethyl-L-glutamate, L-glutamate)

Understanding the metabolic pathway of GLDA is essential for confirming its complete mineralization. Studies with Rhizobium radiobacter have shed light on the initial steps of degradation. The proposed pathway involves the sequential removal of the carboxymethyl groups. researchgate.net

The primary metabolite identified is N-carboxymethyl-L-glutamate (also referred to as L-glutamate-N-monoacetate or L-GLMA). researchgate.net This intermediate is then further degraded to L-glutamate . researchgate.net The initial degradation step, the removal of the first carboxymethyl group, is catalyzed by an NADH-dependent mono-oxygenase. researchgate.net Subsequently, L-glutamate undergoes oxidative deamination by a dehydrogenase, leading to the formation of oxoglutarate, an intermediate of the central metabolic tricarboxylic acid (TCA) cycle. researchgate.net

**Table 2: Key Metabolites in the Biodegradation of GLDA by *Rhizobium radiobacter***

| Parent Compound | Primary Metabolite | Secondary Metabolite | Subsequent Product | Reference |

|---|---|---|---|---|

| N,N-Bis(carboxymethyl)-L-glutamic acid (GLDA) | N-carboxymethyl-L-glutamate (L-GLMA) | L-glutamate | Oxoglutarate | researchgate.net |

Mechanisms of Microbial Adaptation to GLDA in Activated Sludge Systems

The transition of GLDA from being poorly biodegradable to readily biodegradable in activated sludge systems is a clear demonstration of microbial adaptation. nih.gov This adaptation is not instantaneous but occurs over a period of exposure, allowing for the enrichment and proliferation of microorganisms capable of its degradation.

The widespread adaptation observed in U.S. WWTPs following the introduction of GLDA into consumer products provides strong evidence for this phenomenon. nih.gov Initially, the specific microbial consortia able to break down GLDA were likely present in low numbers. nih.govacs.org The continuous introduction of GLDA into these systems created a selective pressure, favoring the growth of these specific degraders. nih.gov The laboratory simulation studies, which predicted that adaptation would occur with a sufficient lag period and appropriate sludge retention times, were confirmed by the systematic documentation of this field adaptation across a large geographical area. nih.govacs.org

Environmental Distribution and Partitioning Studies

Once released into the environment, the movement and distribution of GLDA are governed by its physical and chemical properties and its interactions with environmental matrices.

Dispersion Dynamics in Natural Aquatic Environments

A significant portion of GLDA used in consumer and industrial applications is likely to be discharged from sewage treatment works into receiving waters. In the natural aquatic environment, the primary dispersion dynamic for GLDA is dispersal within the water column. Due to its biodegradability, it is expected to be broken down by aquatic microorganisms.

However, a fraction of the chemical may also partition from the water column into sediments. This partitioning is most likely to occur through the complexation of GLDA with mineral cations, such as calcium and magnesium, present on the surfaces of suspended sediments. In soil and sediment environments, GLDA is anticipated to undergo fairly rapid biodegradation.

Partitioning Behavior to Sediments via Complexation with Mineral Cations (e.g., Calcium, Magnesium)

The partitioning behavior of this compound (GLDA) in soil and sediment is significantly influenced by its strong chelating properties, particularly its ability to form stable complexes with mineral cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). This complexation is a key factor in determining the mobility and environmental distribution of GLDA.

Research has demonstrated the strong complexing ability of GLDA with both calcium and magnesium. The stability of these complexes is a critical factor; for instance, the pure water formation constant (log K) for the GLDA-calcium complex is approximately 8.18, while for the GLDA-magnesium complex, it is around 7.26. researchgate.net This indicates a high affinity of GLDA for these divalent cations, which are commonly present in soils and sediments.

The interaction with mineral cations can lead to several outcomes. The formation of soluble GLDA-cation complexes can potentially increase the mobility of the chelant in the aqueous phase. Conversely, if the GLDA-cation complex adsorbs to sediment surfaces, it could lead to the accumulation of GLDA in the solid phase. The specific partitioning behavior will ultimately depend on the interplay of these factors in a given environmental setting.

Table 1: Stability Constants of GLDA with Ca²⁺ and Mg²⁺

| Cation | Log K (Formation Constant) | Reference |

|---|---|---|

| Calcium (Ca²⁺) | 8.181 ± 0.024 | researchgate.net |

| Magnesium (Mg²⁺) | 7.263 ± 0.028 | researchgate.net |

Fate and Persistence in Soil and Sediment Environments

This compound is recognized for its limited persistence in soil and sediment environments due to its ready biodegradability. mdpi.com While a specific half-life in soil or sediment has not been definitively established in the reviewed literature, its classification as a readily biodegradable substance implies a relatively short environmental persistence.

Studies have indicated that the degradation of GLDA in soil can be rapid. For instance, some research suggests that the complete degradation of GLDA can occur within 5 days in acidic soil and 10 days in alkaline soil. semanticscholar.org This rapid breakdown mitigates concerns about long-term persistence and accumulation in the environment. The impact of GLDA on the soil environment is considered to be limited due to its short half-life. lakecleanup.com

The application of GLDA to soil has been observed to influence soil properties. For example, its use can affect the pH and the concentration of dissolved organic carbon (DOC) in the soil. frontiersin.org The fate of GLDA in these environments is primarily governed by microbial degradation, which is a key factor in its environmental dissipation. researchgate.net

Comparative Biodegradability Studies of GLDA versus Other Chelating Agents (e.g., EDTA, EDDS)

Comparative studies on the biodegradability of chelating agents consistently demonstrate that GLDA is a more environmentally friendly alternative to the persistent chelating agent ethylenediaminetetraacetic acid (EDTA). In contrast, [S,S]-ethylenediaminedisuccinic acid (EDDS) is often cited as having the highest rate of biodegradation among the commonly compared chelants.

In terms of ready biodegradability, as defined by OECD test guidelines, GLDA performs well. Multiple sources confirm that GLDA achieves over 60% biodegradation within a 28-day period, thus meeting the criteria for being classified as readily biodegradable. researchgate.netoecd.org One study reported a degradation rate of 59.8% for GLDA-based complexes over 28 days. researchgate.net

When compared to other chelating agents, a general ranking of biodegradability is as follows: EDDS > MGDA > GLDA > EDTA. semanticscholar.orgoecd.org EDDS is noted for its exceptional biodegradability, with some studies showing a 99% degradation rate within 28 days. oecd.org While GLDA is readily biodegradable, it exhibits a slightly lower degradation capacity in the OECD 301D test compared to EDDS and in some cases, Methylglycine diacetic acid (MGDA). semanticscholar.org However, it is significantly more biodegradable than EDTA, which shows very limited degradation under standard test conditions. researchgate.net

Table 2: Comparative Biodegradability of Chelating Agents

| Chelating Agent | Biodegradation Rate (% in 28 days) | Classification | Reference |

|---|---|---|---|

| GLDA | >60% | Readily Biodegradable | researchgate.netoecd.org |

| EDTA | Low (e.g., ~14% for complexes) | Persistent | researchgate.net |

| EDDS | ~99% | Readily Biodegradable | oecd.org |

Methodologies for Assessing Environmental Persistence and Degradation

The assessment of the environmental persistence and degradation of chemical substances like this compound is conducted using standardized and internationally recognized methodologies, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). umweltbundesamt.de These guidelines provide a framework for evaluating the biodegradability of chemicals in various environmental compartments.

The primary methods for assessing ready biodegradability are outlined in the OECD 301 series of tests . nih.gov These tests are designed to determine if a chemical is likely to biodegrade rapidly and completely in an aerobic environment. The most frequently cited test for GLDA is the OECD 301D (Closed Bottle Test) . oecd.org This method measures the biochemical oxygen demand (BOD) over a 28-day period to determine the extent of mineralization. A substance is considered readily biodegradable if it reaches a pass level of 60% of its theoretical oxygen demand within a 10-day window.

For a more realistic simulation of environmental conditions, particularly in wastewater treatment plants, the OECD 303A (Activated Sludge Units) test can be employed. oup.com This simulation test evaluates the removal of a chemical from wastewater by both biodegradation and adsorption to sludge over a longer period.

To determine the degradation half-life in specific environmental compartments, simulation studies such as OECD 307 (Aerobic and Anaerobic Transformation in Soil) and OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems) are utilized. smithers.com These studies provide more environmentally relevant data on the persistence of a substance.

Advanced Applications of N,n Bis Carboxymethyl L Glutamic Acid in Environmental Remediation

Heavy Metal Remediation from Contaminated Soils and Sediments

N,N-Bis(carboxymethyl)-L-glutamic acid (GLDA) has emerged as a promising and environmentally friendly chelating agent for the remediation of heavy metal-contaminated soils and sediments. Its biodegradability and strong chelating capacity for a wide range of metal ions make it a viable alternative to traditional, more persistent chelating agents.

Chemical Leaching and Extraction Efficiencies for Various Metals (e.g., Cd, Pb, Zn, Cu, Ni, Cr)

The extraction efficiency of GLDA is also comparable to that of the more persistent chelating agent EDTA in certain soil types, particularly for Cd and Ni. semanticscholar.org However, for lead (Pb), EDTA has shown a higher removal rate (75%) compared to GLDA (58%) in some studies. The following table summarizes the removal performance of GLDA for various heavy metals under acidic conditions.

Table 1: GLDA Heavy Metal Extraction Efficiencies from Soil

Optimization of Leaching Conditions (e.g., GLDA Concentration, pH, Contact Time)

The effectiveness of heavy metal extraction using GLDA is significantly influenced by several key parameters, including the concentration of the GLDA solution, the pH of the leaching solution, and the contact time between the solution and the contaminated soil.

GLDA Concentration: Generally, an increase in GLDA concentration leads to a higher removal efficiency of heavy metals. For instance, one study found that the removal of Cd, Pb, and Zn increased with GLDA concentration up to 75mM. nih.gov

pH: The pH of the washing solution is a critical factor. Acidic conditions, typically in the range of pH 3 to 4, have been found to be optimal for the extraction of many heavy metals using GLDA. semanticscholar.org The removal efficiency of heavy metals tends to decrease as the pH increases. htu.edu.cn

Contact Time: The duration of contact between the GLDA solution and the soil also plays a role in extraction efficiency. Studies have shown that the extraction of metals like Cd and Cu can be rapid initially, with a significant portion removed within the first 24 hours. htu.edu.cn For some metals, the leaching process can reach equilibrium within 120 minutes. mdpi.com

The following interactive table illustrates the impact of these parameters on the removal of select heavy metals.

Table 2: Optimization of GLDA Leaching Conditions for Heavy Metal Removal from Soil

Mechanistic Studies of Metal Mobilization and Stabilization in Treated Soil Matrices

The primary mechanism by which GLDA facilitates the removal of heavy metals from soil is through chelation. GLDA forms stable, water-soluble complexes with metal ions, which mobilizes them from the soil matrix into the washing solution. The effectiveness of this process is dependent on the stability constant of the GLDA-metal complex, with higher stability constants generally leading to more efficient removal.

Following the removal of the metal-laden washing solution, the residual metals in the soil can be in a more stabilized form. The washing process can remove the more mobile and bioavailable fractions of heavy metals (such as the water-soluble, exchangeable, and carbonate-bound fractions), leaving behind the more recalcitrant and less bioavailable fractions (e.g., those bound to iron and manganese oxides, organic matter, and the residual fraction). This shift in the speciation of the remaining metals reduces their potential for leaching and uptake by plants, thus lowering their environmental risk.

Remediation of Heavy Metals from Waste Activated Sludge (WAS)

Waste activated sludge (WAS) from wastewater treatment plants often contains significant concentrations of heavy metals, which can limit its potential for beneficial reuse, such as for land application. GLDA presents a promising solution for the removal of these metals from WAS.

Extraction of Multivalent Metal Ions from Sludge Flocs (e.g., Iron, Calcium, Magnesium)

GLDA has been shown to be effective in extracting multivalent metal ions that are integral to the structure of sludge flocs, such as iron (Fe), calcium (Ca), and to a lesser extent, magnesium (Mg). These metals act as bridging agents within the extracellular polymeric substances (EPS) that bind microbial cells together in flocs.

By chelating and removing these metal ions, GLDA can disrupt the floc structure, leading to the release of bound water and organic matter. One study demonstrated that pretreatment of WAS with GLDA at a concentration of 200 mmol per kg of volatile suspended solids (VSS) resulted in the release of 109.8 mg/L of Fe and 69.1 mg/L of Ca from the sludge flocs. nih.govresearchgate.net Molecular dynamics simulations have further indicated that GLDA has a preferential binding affinity for Fe³⁺ and Ca²⁺ over Mg²⁺. nih.gov The removal of these multivalent cations can lead to a more relaxed floc structure, which can have further benefits in downstream sludge treatment processes. nih.govresearchgate.net

Table 3: Mentioned Compound Names

Impact of GLDA on Sludge Floc Structure and Properties (e.g., Extracellular Polymeric Substances (EPS) Release)

The structural integrity of sludge flocs is largely maintained by extracellular polymeric substances (EPS), a complex matrix of proteins, polysaccharides, and other biopolymers. nih.govnih.gov These substances create a gel-like network that binds microbial cells together and traps significant amounts of water, which is a primary challenge in sludge dewatering. nih.gov

Optimization of Treatment Conditions for Enhanced Metal Removal in Sludge

The efficiency of heavy metal removal from sludge using GLDA is highly dependent on several key operational parameters, including pH, chelating agent concentration, and reaction time. pjoes.compjoes.comnih.gov Research has focused on optimizing these conditions to maximize the extraction of toxic metals such as cadmium (Cd), copper (Cu), lead (Pb), nickel (Ni), and zinc (Zn).

Studies using response surface methodology (RSM) have identified optimal conditions for comprehensive heavy metal removal. For instance, one study determined the ideal parameters to be a GLDA concentration of 0.05 mol·L⁻¹, a pH of 3.56, and a reaction time of 2.05 hours. pjoes.com Under these conditions, a total heavy metal removal rate of 76.40% was achieved. pjoes.com The effect of pH is particularly significant, with lower pH values generally leading to higher removal rates for most metals. pjoes.compjoes.com

The use of GLDA in combination with other biodegradable chelators, such as citric acid (CA), has also been explored. A mixture of GLDA and CA at a molar ratio of 1:5 was found to be highly effective for removing Cd, Cu, Zn, Mn, and Cr from sewage sludge. nih.gov The optimal contact time and concentration can vary depending on the specific characteristics of the sludge. nih.gov

Below is an interactive data table summarizing findings from various studies on the optimization of GLDA treatment for heavy metal removal from sludge.

| Metal | Optimal GLDA Concentration | Optimal pH | Optimal Time | Removal Efficiency (%) | Source(s) |

| Cadmium (Cd) | 0.05 mol·L⁻¹ | 3.56 | 2.05 h | 81.04 | pjoes.compjoes.com |

| Copper (Cu) | 0.05 mol·L⁻¹ | 3.56 | 2.05 h | 77.35 | pjoes.compjoes.com |

| Lead (Pb) | 0.05 mol·L⁻¹ | 3.56 | 2.05 h | 67.75 | pjoes.compjoes.com |

| Nickel (Ni) | 0.05 mol·L⁻¹ | 3.56 | 2.05 h | 75.78 | pjoes.compjoes.com |

| Cadmium (Cd) | Molar Ratio GLDA:M(II) = 3:1 | 4 | - | ~89 | nih.gov |

| Nickel (Ni) | Molar Ratio GLDA:M(II) = 3:1 | 4 | - | ~82 | nih.gov |

| Copper (Cu) | Molar Ratio GLDA:M(II) = 3:1 | 4 | - | ~84 | nih.gov |

Improving Sludge Dewatering Performance through GLDA Treatment

Sludge dewatering is a critical step in reducing sludge volume for final disposal, but it is often hindered by the high water content held within the EPS matrix. nih.gov GLDA treatment has been found to be advantageous for improving sludge dewatering performance. pjoes.compjoes.com

The mechanism behind this improvement is directly linked to GLDA's impact on the sludge floc structure. As GLDA disrupts the EPS network, it facilitates the release of trapped interstitial and vicinal water, converting it into free water that can be more easily removed through mechanical processes. mdpi.com This structural change reduces the sludge's specific resistance to filtration (SRF), a key parameter indicating its dewaterability. researchgate.net By breaking down the hydrophilic biopolymer structure, GLDA conditioning effectively enhances the efficiency of the dewatering process, leading to a higher solids content in the final sludge cake. pjoes.compjoes.com This not only reduces the volume of sludge for disposal but also improves its handling and potential for further utilization. pjoes.compjoes.com

Phytoextraction Enhancement in Contaminated Soils

Phytoextraction is an environmental remediation technology that uses plants to remove heavy metals from soil. nih.gov The process can be slow, but its efficiency can be significantly enhanced by applying chelating agents that increase the bioavailability of metals for plant uptake. nih.gov GLDA, being both effective and biodegradable, is an excellent candidate for this application. nih.gov

GLDA-Assisted Uptake of Heavy Metals by Hyperaccumulator Plants (e.g., Maize, Marigold)

Research has demonstrated GLDA's ability to boost heavy metal accumulation in various plants. In a field trial involving French marigold (Tagetes patula L.) grown in cadmium-contaminated soil, the application of GLDA significantly enhanced the plant's ability to extract Cd. nih.govd-nb.inforesearchgate.net The treatment increased the Cd content in the aboveground parts of the marigold by 94.7% and in the underground parts by 60.5% compared to the control group. researchgate.net GLDA not only increased the total uptake but also promoted the translocation of the metal from the roots to the shoots, which is crucial for effective phytoextraction as the aerial parts of the plant are typically harvested for removal. nih.gov

While extensive research has been conducted on maize (Zea mays L.) for phytoextraction using other chelators like EDTA and DTPA, dergipark.org.tr the principles of chelate-enhanced uptake are broadly applicable. Given GLDA's proven efficacy with other species like marigold, it represents a more environmentally sustainable option for enhancing phytoextraction in high-biomass crops such as maize.

The table below presents data from a study on GLDA-assisted phytoextraction of Cadmium (Cd) by French Marigold.

| Plant Part | Cd Content Increase (%) (vs. Control) | Cd Accumulation Increase (%) (vs. Control) | Source(s) |

| Aboveground | 94.7 | 290 (in cell soluble fraction) | researchgate.net |

| Underground | 60.5 | 123 (in cell wall) | researchgate.net |

Research on the Bioavailability of Chelated Metals in Soil-Plant Systems

The success of phytoextraction hinges on the bioavailability of heavy metals in the soil. mdpi.com Metals are often present in tightly bound, non-bioavailable forms (e.g., residual or organic-bound fractions). GLDA effectively increases metal bioavailability by forming soluble, stable metal-GLDA complexes. nih.govmdpi.com

Biochemical and Transcriptome Analysis of Plant Responses to GLDA in Metal-Contaminated Media

Exposure to heavy metals induces a complex array of stress responses in plants at the molecular and biochemical levels. nih.gov Plants activate various defense mechanisms, including the production of antioxidant enzymes and the regulation of genes related to metal transport and sequestration, to cope with metal-induced oxidative stress. frontiersin.org Transcriptomic analyses have been instrumental in identifying these genetic pathways. frontiersin.orgresearchgate.net

When a chelating agent like GLDA is introduced, it alters the chemical form and bioavailability of the metal, which in turn modulates the plant's response. The plant is exposed not just to the metal ion but to the metal-GLDA complex. While comprehensive transcriptome studies specifically analyzing plant responses to GLDA in metal-contaminated media are still an emerging field, it is understood that the chelate can mitigate some of the acute toxicity of the free metal ion. mdpi.com This allows the plant's metabolic machinery to focus on uptake and translocation rather than solely on survival. Future research in this area will likely focus on how GLDA specifically influences the expression of genes involved in transmembrane transport of metal complexes, vacuolar sequestration, and long-distance transport via the xylem, providing a deeper understanding of the mechanisms underlying enhanced phytoextraction.

Academic Research into Industrial and Agricultural Applications of N,n Bis Carboxymethyl L Glutamic Acid

Water Treatment Systems

Sequestration Mechanisms of Metal Ions in Diverse Aqueous Matrices

N,N-Bis(carboxymethyl)-L-glutamic acid (GLDA) functions as a high-performance chelating agent, sequestering metal ions in aqueous solutions by forming stable, water-soluble complexes. nbinno.comnbinno.com As a polydentate ligand, its molecular structure features multiple atoms with electron pairs that can be donated to a central metal ion, creating robust, ring-like structures known as chelates. nbinno.com This sequestration capability is effective across a broad pH range, a critical attribute for various water treatment applications. nbinno.comgreen-mountainchem.com

The strength of the bond between GLDA and a metal ion is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. GLDA demonstrates strong binding affinity for a wide array of di- and trivalent metal ions, which is fundamental to its function in water treatment. nouryon.com This allows it to effectively control metal ions even at low concentrations. nbinno.com Research has determined the stability constants for GLDA with numerous metal ions, providing essential data for predicting its efficacy in specific aqueous environments. acs.orgresearchgate.net For instance, the log K value for the GLDA-Fe³⁺ complex is 11.7, while for the GLDA-Ca²⁺ complex, it is 6.4. green-mountainchem.com The interaction between GLDA and metal ions can lead to the formation of various complex species depending on the pH of the solution. acs.orgresearchgate.net

Below is a data table of the stability constants for GLDA with various metal ions compared to other common chelating agents.

| Metal Ion | GLDA (logK) | EDTA (logK) | DTPA (logK) |

|---|---|---|---|

| Ca²⁺ | 6.4 | 10.7 | 10.7 |

| Mg²⁺ | 5.5 | 8.7 | 9.3 |

| Fe³⁺ | 11.7 | 25.1 | 28.6 |

| Cu²⁺ | 13.1 | 18.8 | 21.2 |

| Mn²⁺ | 7.6 | 13.9 | 15.2 |

| Zn²⁺ | 10.0 | 16.5 | 18.2 |

| Ni²⁺ | 10.9 | 18.4 | 20.1 |

| Pb²⁺ | 10.5 | 18.0 | 18.8 |

Data sourced from Green-Mountain Chem. green-mountainchem.com

Role of GLDA in Scale Inhibition and Corrosion Control: Mechanistic Investigations

The primary mechanism by which GLDA inhibits scale formation is through its chelation of scale-forming cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺). nouryon.comyuanlianchem.com Scale, such as calcium carbonate, forms when the concentration of mineral ions exceeds their solubility, leading to precipitation and deposition on surfaces, especially heat transfer surfaces. redawater.comdtic.mil GLDA intervenes by sequestering these ions, forming stable, soluble complexes that keep the ions in the solution and prevent them from precipitating as scale. nbinno.com

The scale inhibition process involves several mechanisms:

Prevention of Crystal Nuclei Formation: By binding with cations, GLDA reduces the supersaturation of the solution, thereby inhibiting the initial formation of crystal nuclei. redawater.com

Inhibition of Crystal Growth: If crystals do begin to form, GLDA molecules can adsorb onto the active growth sites of the crystal lattice. This action blocks further deposition of ions, effectively stunting or stopping crystal growth. redawater.comnih.gov

Crystal Distortion: The adsorption of the chelating agent onto the crystal surface can distort the crystal lattice, making the resulting scale less adherent and more easily dispersed. redawater.commdpi.com

In corrosion control, the mechanism is also linked to metal ion sequestration. Corrosion processes can be accelerated by the presence of certain metal ions that act as catalysts. By chelating these ions, GLDA deactivates their catalytic effect. yuanlianchem.com While some water authorities use additives like orthophosphate to form a protective layer inside pipes, GLDA's role is primarily to control the water chemistry by managing problematic metal ions that contribute to both scale and corrosion. informedinfrastructure.comwkar.orgcanada.caglwater.org

Petroleum Industry Applications

Enhanced Permeability in Oil and Geothermal Well Stimulation (e.g., Carbonate and Pyrite (B73398) Scale Dissolution Mechanisms)

GLDA has been identified as an effective stimulation fluid for enhancing permeability in both oil and geothermal wells, particularly in carbonate reservoirs. researchgate.netonepetro.org Traditional stimulation treatments using acids like hydrochloric acid (HCl) can be problematic at high temperatures due to rapid reaction rates and high corrosivity. onepetro.orgkfupm.edu.sa GLDA offers an alternative that effectively dissolves carbonate scale and rock matrix at a more controlled rate. researchgate.net

The primary mechanism is the chelation and dissolution of the mineral matrix. In carbonate formations (e.g., limestone and dolomite), GLDA dissolves calcium carbonate and magnesium carbonate. researchgate.netresearchgate.net This process creates new, highly conductive channels known as "wormholes" that bypass near-wellbore damage and improve fluid flow from the reservoir to the wellbore. researchgate.netonepetro.orgkfupm.edu.sa Studies have shown that GLDA is highly effective at creating these wormholes over a wide range of pH values (1.7 to 13) and at elevated temperatures (up to 300°F). researchgate.netresearchgate.net Increasing temperature enhances the dissolution rate. researchgate.netresearchgate.net

In geothermal applications, GLDA has been used to stimulate reservoirs in granitic and volcanic rocks. gfz-potsdam.deresearchgate.net Research has shown its ability to selectively dissolve specific minerals that block fractures. For example, in fractured granitic rocks, a 20 wt.% GLDA solution at 200°C was shown to selectively dissolve calcite-filled veins, leading to permeability enhancements of up to three orders of magnitude. gfz-potsdam.deresearchgate.net Furthermore, GLDA has demonstrated the ability to dissolve other problematic scales found in geothermal wells, such as pyrite (iron sulfide), by chelating the iron ions. gfz-potsdam.de

Chemical Propagation and Fate of GLDA in Reservoir Core Flood Studies

To understand how GLDA behaves within a reservoir, researchers conduct core flood studies, which involve injecting the chemical through samples of reservoir rock under simulated reservoir conditions. researchgate.netpanterra.nl These studies are crucial for determining the effectiveness of a stimulation treatment and for optimizing parameters like injection rate and concentration. onepetro.org

Core flood experiments using long Indiana limestone cores (20 inches in length) have been performed to investigate the propagation and fate of GLDA in carbonate rocks. researchgate.net By measuring the concentration of calcium and GLDA in the effluent (the fluid exiting the core), researchers can construct a material balance and understand the reaction and transport of the chemical. researchgate.net These studies confirmed GLDA's ability to create effective wormholes in long cores, demonstrating its potential for deep penetration into the formation. researchgate.net

Further studies using a rotating disk apparatus and coreflooding have examined the reaction kinetics of GLDA with calcite. researchgate.net The results show that the dissolution process is influenced by factors such as temperature, pH, and fluid dynamics (e.g., injection rate). researchgate.net The reaction of GLDA with calcite involves two mechanisms: hydrogen ion attack and calcium complexation. researchgate.net Research has also investigated the use of GLDA prepared in seawater for stimulating high-temperature carbonate reservoirs, finding that while salts in seawater can retard the reaction rate slightly, this can be advantageous for achieving deeper acid penetration. mdpi.comresearchgate.net The diffusion coefficients derived from these experiments are critical for simulating and designing effective well stimulation treatments. mdpi.comkfupm.edu.sa

Development and Evaluation of Microfertilizers

GLDA is being developed as an innovative and biodegradable chelating agent for use in complex microfertilizers. mdpi.comresearchgate.net Micronutrients such as iron (Fe), copper (Cu), manganese (Mn), and zinc (Zn) are essential for plant growth but are often unavailable for plant uptake in certain soil conditions. Chelating agents like GLDA bind to these micronutrients, keeping them soluble and bioavailable to plants. mdpi.comresearchgate.net

A key advantage of GLDA in agricultural applications is its biodegradability, which presents an environmentally friendly alternative to traditional, more persistent chelating agents like EDTA. mdpi.comrqbchemical.com One study evaluated the biodegradability of a GLDA-based microfertilizer complex over a 28-day period and found a degradation rate of 59.8%. mdpi.comresearchgate.net

The efficacy of GLDA-based microfertilizers has been evaluated in promoting the growth of lettuce plants in both hydroponic and soil settings. mdpi.com In a study where a microfertilizer containing GLDA-chelated Fe, Cu, Mn, and Zn was applied, significant positive effects on plant growth were observed. mdpi.com The results demonstrated substantial increases in plant biomass compared to control groups. mdpi.comresearchgate.net

Below is a data table summarizing the lettuce growth promotion observed in the study.

| Cultivation Method | Measurement | Increase Factor (GLDA vs. Control) |

|---|---|---|

| Hydroponics | Above-Ground Biomass (Leaves) | 4.6x |

| Below-Ground Biomass (Roots) | 2.5x | |

| Soil (Root & Foliar Treatment) | Above-Ground Biomass (Leaves) | 1.5x - 1.8x |

Data sourced from MDPI. mdpi.com

These findings underscore the potential of GLDA as an effective and environmentally compatible chelating agent for developing advanced microfertilizers that enhance crop productivity. mdpi.com Further research has also analyzed the feasibility of using sludge treated with GLDA-acid mixtures for agricultural purposes, finding that the treated sludge could promote the growth of crops like Chinese cabbage, cucumber, and wheat. nih.gov

Chelation of Essential Microelements (e.g., Iron, Copper, Manganese, Zinc, Boron, Molybdenum) for Enhanced Plant Assimilation

This compound (GLDA) functions as an effective chelating agent in agricultural applications, enhancing the bioavailability of essential microelements for plants. researchgate.net Chelation is a process where a chelating agent, like GLDA, binds to a metal ion to form a stable, water-soluble complex known as a chelate. vlsci.complantprod.com This process protects the micronutrients from interacting with other minerals in the soil, which could otherwise render them unavailable for plant uptake. vlsci.complantprod.com By forming a stable complex, GLDA ensures that essential nutrients like iron, copper, manganese, and zinc remain in a form that is easily absorbed by the plant's root system. vlsci.com

Research has demonstrated the formulation of complex microfertilizers where GLDA is used to chelate elements such as iron (Fe), copper (Cu), manganese (Mn), and zinc (Zn). mdpi.com In these formulations, other essential microelements like boron (B) and molybdenum (Mo) may be included in their unchelated form. mdpi.com The primary benefit of using GLDA-chelated micronutrients is the improved efficiency of nutrient assimilation by plants, which can lead to enhanced growth and productivity. researchgate.net This is particularly beneficial in soils with high pH or alkaline conditions, where micronutrients are often less available to plants. vlsci.com

Evaluation of GLDA's Efficacy in Promoting Specific Plant Growth (e.g., Lettuce)

Studies have been conducted to evaluate the effectiveness of GLDA-based microfertilizers on the growth of specific plants, such as lettuce (Lactuca sativa). mdpi.com In both hydroponic and soil-based cultivation systems, the application of GLDA chelates has shown positive effects on the growth and development of lettuce plants. mdpi.com

In hydroponic settings, lettuce treated with GLDA-chelated micronutrients exhibited significant increases in both biomass and length compared to control groups. mdpi.com Notably, the above-ground plant biomass saw a 4.6-fold increase, while the lengths of leaves and roots increased by factors of 1.7 and 1.8, respectively. mdpi.com

Similarly, in soil experiments, both root and foliar applications of GLDA chelates resulted in improved growth. mdpi.com Root and foliar treatments led to a 1.5 to 1.8-fold increase in above-ground biomass. mdpi.com Furthermore, the use of GLDA chelates in hydroponics was found to increase the chlorophyll (B73375) content in lettuce leaves to levels comparable to those of soil-grown plants. mdpi.com

Table 1: Effect of GLDA-Chelated Microfertilizer on Lettuce Growth

| Cultivation Method | Parameter | Increase Factor (Compared to Control) | Source |

|---|---|---|---|

| Hydroponics | Above-Ground Biomass | 4.6x | mdpi.com |

| Leaf Length | 1.7x | mdpi.com | |

| Root Length | 1.8x | mdpi.com | |

| Soil (Root and Foliar Treatment) | Above-Ground Biomass | 1.5x - 1.8x | mdpi.com |

Impact of GLDA-Chelated Microfertilizers on Endospheric Bacterial Communities in Agricultural Systems

The application of GLDA-chelated microfertilizers has been shown to have a discernible impact on the endospheric bacterial communities within plants. mdpi.com Endospheric bacteria, which reside within plant tissues, are a sensitive indicator of environmental changes. mdpi.com

In a study involving lettuce, significant differences were observed in the composition of these bacterial communities between plants grown in hydroponic and soil substrates when treated with GLDA. mdpi.com The use of GLDA was found to simplify the composition of these endospheric bacterial communities. mdpi.com

The number of operational taxonomic units (OTUs), a measure of microbial diversity, was altered in GLDA-treated plants. For instance, in hydroponically grown lettuce, the OTUs in the roots of GLDA-treated plants were 272, compared to 258 in the control group. mdpi.com In soil-grown lettuce, the OTUs in the leaves of plants treated via root application were 270, a significant increase from 101 in the control plants. mdpi.com Conversely, in the roots of soil-grown lettuce with foliar treatment, the OTUs decreased to 198 in the GLDA-treated group from 116 in the control. mdpi.com These findings indicate that while the addition of chelated micronutrients is a key factor influencing plant growth, it is the third most significant factor affecting the microbial community composition. mdpi.com

Table 2: Operational Taxonomic Units (OTUs) in Lettuce Treated with GLDA

| Cultivation Method | Plant Part | Treatment | OTUs (GLDA-Treated) | OTUs (Control) | Source |

|---|---|---|---|---|---|

| Hydroponics | Leaves | - | 24 | 45 | mdpi.com |

| Roots | - | 272 | 258 | mdpi.com | |

| Soil (Root Treatment) | Leaves | - | 270 | 101 | mdpi.com |

| Roots | - | 221 | 111 | mdpi.com | |

| Soil (Foliar Treatment) | Roots | - | 198 | 116 | mdpi.com |

Mechanistic Studies in Sustainable Cleaning Formulations

Role of GLDA in Enhancing Detergency and Surfactant Performance

By sequestering these metal ions, GLDA prevents them from interfering with the surfactants, thereby greatly improving the detergency power. sofw.comsofw.com This action also helps in the removal of hard water carbonate scales by transforming them into water-soluble metal chelates. sofw.comsofw.com The incorporation of GLDA into detergent formulations leads to several benefits that boost cleaning efficiency:

Reduced interaction of salts with anionic surfactants : This allows surfactants to function more effectively. quimidroga.com

Inhibition of soap salts : Prevents the formation of soap scum. quimidroga.com

Decreased affinity of dirt with fabrics : Facilitates the removal of soil from surfaces. quimidroga.com

Chelation of heavy metals in stains : Helps to break down and remove certain types of stains. quimidroga.com

Mechanisms of Formulation Stabilization and Prevention of Discoloration

GLDA also functions as a stabilizing agent in cleaning and cosmetic formulations. The presence of free-roaming metal ions, such as copper and iron, can catalyze the degradation of active ingredients and lead to the discoloration of products over time. chemicalbook.com

Waste-to-Resource Conversion Processes

GLDA is being explored for its role in waste-to-resource conversion processes, particularly in the pretreatment of waste activated sludge (WAS) to enhance the production of volatile fatty acids (VFAs). nih.gov VFAs are valuable platform chemicals that can be derived from waste streams. The structure of WAS flocs, which contain multivalent metal ions like calcium (Ca²⁺) and iron (Fe³⁺), can hinder the anaerobic fermentation process required for VFA production. nih.gov

As an eco-friendly chelating agent, GLDA can effectively extract these multivalent metal ions from the WAS flocs. nih.gov This pretreatment leads to a more relaxed floc structure, which in turn facilitates the solubilization of the sludge. nih.gov Research has shown that pretreatment with GLDA can significantly increase the yield of extractable extracellular polymeric substances and enhance the total VFA yield by 64% compared to untreated sludge. nih.gov

Specifically, the pretreatment results in the release of significant amounts of calcium and iron ions from the flocs. nih.gov Molecular dynamic simulations have demonstrated GLDA's preferential binding to Fe³⁺ and Ca²⁺. nih.gov This process reduces the energy barrier required for sludge solubilization, making the conversion of waste into a valuable resource more efficient. nih.gov This application highlights GLDA's potential in circular economy approaches, where waste is transformed into valuable materials. iiasa.ac.at

Enhancing Volatile Fatty Acid Production from Waste Activated Sludge via GLDA Pretreatment

Researchers have identified GLDA as a viable pretreatment agent for significantly enhancing the production of volatile fatty acids (VFAs) from waste activated sludge (WAS). nih.gov VFAs are valuable byproducts of anaerobic fermentation and can be used as a carbon source in various bioprocesses.

Studies demonstrate that pretreating WAS with GLDA can increase the total VFA yield by 64% compared to untreated samples. nih.gov This enhancement is attributed to GLDA's ability to chelate and extract multivalent metal ions, such as Calcium (Ca²⁺) and Iron (Fe³⁺), from the sludge flocs. nih.gov These metal ions are known to stabilize the structure of extracellular polymeric substances (EPS), which form a protective barrier around microbial cells in the sludge. By removing these ions, GLDA disrupts the floc structure, making the organic matter more accessible for microbial degradation during fermentation. nih.gov

A key finding was that pretreatment with GLDA at a concentration of 200 mmol per kg of volatile suspended solids (VSS) resulted in a 142% increase in extractable EPS. nih.gov This release of organic matter is a crucial step for boosting VFA production. The process leads to a more relaxed floc structure and reduces the apparent activation energy required for sludge solubilization from 20 kJ mol⁻¹ to 10.6 kJ mol⁻¹, further facilitating the breakdown of organic solids. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Total VFA Yield Increase | 64% | nih.gov |

| Increase in Extractable EPS | 142% | nih.gov |

| Apparent Activation Energy for Solubilization (Untreated) | 20 kJ mol⁻¹ | nih.gov |

| Apparent Activation Energy for Solubilization (GLDA Treated) | 10.6 kJ mol⁻¹ | nih.gov |

Influence of GLDA on Anaerobic Digestion Performance and Sludge Solubilization

GLDA's effectiveness stems from its ability to mobilize organic-binding multivalent metal ions. nih.gov Post-pretreatment analysis revealed the release of significant amounts of calcium and iron from the sludge flocs. nih.gov Molecular dynamic simulations have confirmed GLDA's preferential binding to Fe³⁺ and Ca²⁺ over other ions like Magnesium (Mg²⁺). nih.gov This targeted chelation disrupts the integrity of the sludge flocs, leading to the release of trapped organic materials and improving their bioavailability for anaerobic microorganisms.

An important aspect of GLDA pretreatment is its minimal disruption to the stability of the anaerobic digestion reactor. nih.gov Studies suggest that the microbial community composition remains stable, indicating that GLDA is not toxic to the microorganisms responsible for digestion. nih.gov This makes GLDA an eco-friendly and effective agent for improving the efficiency of anaerobic digestion by tackling the critical step of sludge solubilization. nih.gov

Emerging and Novel Applications

Beyond waste sludge treatment, GLDA is being investigated for novel environmental applications, including carbon capture and advanced wastewater treatment technologies.

Carbon Dioxide Capture, Storage, and Mineralization utilizing GLDA

A novel approach for carbon dioxide (CO₂) capture, geological storage, and mineralization proposes the use of biobased and biodegradable chelating agents like GLDA. This method leverages a GLDA-seawater solution to enhance CO₂ storage and mineralization, particularly in geological formations like basalt.

The process involves several stages. Initially, an acidic GLDA solution can be injected into rock formations to enhance mineral dissolution. Subsequently, an alkaline, CO₂-charged GLDA seawater solution is used for injection. This solution allows for higher concentrations of CO₂ to be stored under alkaline conditions in the form of bicarbonate and carbonate ions, which facilitates eventual carbonate precipitation (mineralization). The presence of GLDA also helps to prevent the immediate crystallization of carbonates, which could block pores in the rock and reduce permeability and storage capacity.

A key advantage of this system is the biodegradability of GLDA. Over time, microbes present in the reservoir degrade the GLDA. This degradation process releases the captured CO₂ and the metal ions (leached from the rock or originally in the seawater) that were chelated by GLDA. The simultaneous release of CO₂ and metal ions triggers the mineralization process, permanently storing the CO₂ as stable carbonate minerals. This approach not only captures and stores CO₂ but also utilizes seawater, overcoming the need for vast amounts of fresh water.

Design and Performance of GLDA-Modified Biomass Materials for Wastewater Treatment (e.g., Cationic Dye Adsorption and Degradation via Fenton-like Reactions)

A novel and green approach to wastewater treatment involves the use of biomass materials modified with GLDA for the removal of pollutants like cationic dyes. nih.gov Research has demonstrated the successful preparation of a GLDA-modified corn stalk material (GLDA-CS) for removing dyes such as methylene (B1212753) blue, malachite green, and alkaline red 46. nih.gov

This multifunctional material operates through two primary mechanisms: adsorption and degradation.

Adsorption: The GLDA-CS material exhibits excellent cationic adsorption properties due to the electrostatic attraction between the negatively charged carboxyl groups of GLDA on the biomass surface and the positively charged cationic dye molecules. nih.gov This allows for the rapid removal of dyes from wastewater, with removal rates reaching over 90% in as little as 20 minutes for some dyes. nih.gov The adsorption capacity remains high even after multiple regeneration cycles. nih.gov

Degradation: In a heterogeneous system, the material can facilitate the degradation of dyes through a Fenton-like reaction. nih.gov The metal-chelating property of GLDA allows the GLDA-CS material to bind metal ions (like iron), which then act as catalysts. In the presence of an oxidant like hydrogen peroxide, this system generates highly reactive hydroxyl radicals that break down the complex dye molecules. eurekaselect.commdpi.com This degradation process is highly efficient, achieving 100% degradation in under 35 minutes in acidic conditions. nih.gov The performance is significantly higher than conventional homogeneous Fenton systems, and the material retains its effectiveness over repeated uses. nih.gov

This dual-functionality of adsorption and degradation makes GLDA-modified biomass a promising, sustainable, and effective material for treating industrial wastewater containing cationic dyes. nih.gov

Analytical and Characterization Methodologies in N,n Bis Carboxymethyl L Glutamic Acid Research

Potentiometric Titrations for Accurate Determination of Protonation and Stability Constants

Potentiometric titration is a cornerstone technique for determining the protonation constants (log KiH) of GLDA and the stability constants (log K) of its metal complexes. This method involves monitoring the changes in pH of a GLDA solution upon the addition of a titrant (an acid or a base) and in the presence of a metal ion. By analyzing the resulting titration curves, researchers can calculate the equilibrium constants for the formation of various protonated and metal-complexed species in solution.

Studies have employed potentiometric methods to determine the four protonation constants of GLDA, corresponding to its three carboxylate groups and one nitrogen group. For instance, the protonation constants at infinite dilution have been reported as log K1H = 10.558, log K2H = 5.348, log K3H = 3.088, and log K4H = 1.918, with the first protonation attributed to the nitrogen atom.

Furthermore, this technique has been instrumental in quantifying the stability of GLDA complexes with a wide range of metal ions. The interaction between GLDA and metal ions such as Fe3+ and Cr3+ leads to the formation of various complex species depending on the pH, including MH2L+, MHL, ML–, M(OH)L2–, and M(OH)2L3–. nih.gov Similarly, studies with Cd2+ have identified five distinct complex species: CdL2−, CdHL−, CdH2L0(aq), Cd2L0(aq), and Cd(OH)L3−. The data obtained from these titrations are typically processed using computer programs like HYPERQUAD to refine the constants. nih.gov

The table below presents a selection of determined stability constants (log KML) for various GLDA-metal complexes, highlighting the strength of these interactions.

Table 1: Stability Constants (log K) for GLDA-Metal Complexes Determined by Potentiometric Titration

| Metal Ion | log KML | Conditions |

|---|---|---|

| Fe3+ | 15.27 | I = 0.1 mol·dm–3 KCl, T = 25 °C |

| Cr3+ | 13.77 | I = 0.1 mol·dm–3 KCl, T = 25 °C |

| Cd2+ | 12.68 | Infinite dilution |

| Ca2+ | 6.4 | - |

| Mg2+ | 5.5 | - |

| Cu2+ | 13.1 | - |

| Ni2+ | 10.9 | - |

| Pb2+ | 10.5 | - |

| Zn2+ | 10.0 | - |

Spectroscopic Techniques for Elucidating Complex Structures and Coordination Environments

Spectroscopic techniques provide invaluable insights into the structure of GLDA-metal complexes and the coordination environment of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are powerful tools for studying the solution chemistry of metal complexes. nih.gov By analyzing the chemical shifts and coupling constants of the ligand's protons and carbons, researchers can deduce the nature of the complexes formed. nih.gov For instance, NMR can distinguish between the formation of mixed ligand complexes and single ligand complexes, providing detailed information about the coordination of GLDA's functional groups to the metal center. nih.gov While specific studies detailing the full structural elucidation of GLDA complexes using advanced 2D NMR techniques are not prevalent in the reviewed literature, the methodology is standard for characterizing organometallic compounds and studying metal-ligand interactions. numberanalytics.comlibretexts.org

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups involved in metal coordination. When GLDA complexes with a metal ion, shifts in the characteristic vibrational frequencies of its carboxylate (-COO-) and amine (C-N) groups occur. These shifts provide direct evidence of coordination and can help elucidate the structure of the complex. For example, a shift in the asymmetric and symmetric stretching vibrations of the carboxylate groups can indicate the nature of the carboxylate-metal bond (e.g., monodentate, bidentate, or bridging).

X-ray Photoelectron Spectroscopy (XPS) : XPS has been used to analyze the interactions between GLDA and metal cations in waste activated sludge. nih.gov By measuring the binding energies of core-level electrons, XPS can provide information about the elemental composition and chemical state of elements on the sludge surface. For example, XPS analysis has been used to track changes in the atomic percentage of iron on sludge solids after GLDA treatment, providing evidence of the chelation process. nih.gov

Chromatographic Methods for Metabolite Identification and Quantification in Biodegradation Studies

Chromatographic methods are essential for studying the biodegradation of GLDA by separating, identifying, and quantifying the parent compound and its metabolites in complex environmental or biological samples.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) : HPLC and UHPLC are the primary techniques for separating GLDA from its potential degradation products. These methods often employ reversed-phase columns. nih.gov For instance, a reversed-phase liquid chromatography method has been used to quantitatively extract and separate GLDA from ground feed samples. nih.gov

Mass Spectrometry (MS) Detection : Coupling HPLC or UHPLC with mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for both identifying and quantifying GLDA and its metabolites. nih.govnih.gov The mass spectrometer can identify compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. This is crucial for structurally elucidating unknown metabolites formed during biodegradation. nih.gov Advanced systems like quadrupole time-of-flight (Q-TOF) mass spectrometry offer high-resolution mass accuracy, further aiding in the confident identification of metabolites. researchgate.net While the specific biodegradation pathway of GLDA and its metabolites are not extensively detailed in the searched literature, LC-MS/MS is the standard and most powerful technique for such studies, allowing for the separation and characterization of degradation products in various matrices. nih.gov The approach would involve tracking the disappearance of the parent GLDA peak and the appearance of new peaks corresponding to metabolites over time in a biodegradation assay.

Microscopic Techniques (e.g., Scanning Electron Microscopy for Sludge Floc Structure Analysis)

Microscopic techniques, particularly Scanning Electron Microscopy (SEM), are utilized to visualize the physical effects of GLDA on complex structures like activated sludge flocs. Wastewater treatment relies on the formation of sludge flocs, which are aggregates of microorganisms and extracellular polymeric substances (EPS) that are bridged by multivalent cations.

Research has shown that GLDA, as a strong chelating agent, can extract these metal ions, thereby altering the floc structure. libretexts.orgresearchgate.net SEM analysis has been employed to observe these structural changes directly. Studies have demonstrated that after pretreatment with GLDA, the sludge flocs exhibit a more relaxed and porous structure compared to the compact and dense structure of untreated sludge. libretexts.orgresearchgate.net This loosening of the floc architecture is a direct consequence of the removal of bridging cations like Ca2+ and Fe3+ by GLDA, which disrupts the integrity of the EPS matrix. libretexts.orgresearchgate.net This visual evidence from SEM images is crucial for understanding the mechanism by which GLDA enhances processes like the release of valuable organic substances from sludge. researchgate.netnih.gov

Radiotracer Techniques for Quantitative Assessment of Biodegradation Pathways

Radiotracer techniques, particularly using 14C-labeled compounds, are a powerful and definitive method for quantifying the extent and rate of biodegradation, including complete mineralization to CO2. While specific studies detailing the use of 14C-labeled GLDA were not found in the reviewed literature, this methodology is the gold standard for assessing the ultimate biodegradability of organic compounds in environmental systems. nih.govnih.gov

The general approach involves:

Synthesis : A 14C isotope is incorporated into the GLDA molecule at a position that is not easily detached during initial transformation steps.

Incubation : The 14C-GLDA is introduced at environmentally relevant concentrations into a test system, such as surface water, soil slurry, or a laboratory-scale sewage treatment plant. nih.gov

Monitoring : Over time, the system is monitored to measure the distribution of radioactivity. The evolution of 14CO2 is a direct measure of mineralization, indicating the complete breakdown of that portion of the molecule. Radioactivity remaining in the solution can be analyzed (e.g., by HPLC with a radiodetector) to identify and quantify non-degraded parent compound and soluble metabolites. Radioactivity associated with the solid phase (biomass or sediment) indicates sorption or bioaccumulation.

This technique provides unambiguous quantitative data on degradation pathways, distinguishing between primary degradation (loss of parent compound), formation of metabolites, mineralization, and incorporation into biomass. lu.se

Advanced Techniques for Assessing Metal Speciation in Complex Environmental Matrices

Understanding how GLDA affects the chemical form (speciation) of metals in complex matrices like soil and water is critical for predicting their mobility and bioavailability. Several advanced techniques can be applied to investigate GLDA-metal speciation.